molecular formula C17H17N5O2 B7631211 1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea

1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea

Cat. No. B7631211
M. Wt: 323.35 g/mol
InChI Key: RFGOKMOFCYHWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea is a synthetic compound that has been studied for its potential therapeutic applications. This compound is also known as DMPU and belongs to the class of pyridine-based urea derivatives.

Mechanism of Action

The mechanism of action of DMPU involves its ability to selectively bind to specific proteins and enzymes involved in various cellular processes. For example, in cancer cells, DMPU binds to the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting the activity of CK2, DMPU can inhibit the growth of cancer cells. In inflammation, DMPU inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMPU has been shown to have various biochemical and physiological effects. In cancer research, DMPU has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). In inflammation research, DMPU has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, DMPU has been shown to reduce oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

DMPU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, DMPU has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. It also has limited stability in biological fluids, which can affect its pharmacokinetics.

Future Directions

There are several future directions for DMPU research. In cancer research, DMPU can be studied for its potential synergistic effects with other anticancer drugs. In inflammation research, DMPU can be studied for its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, DMPU can be studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, DMPU is a synthetic compound that has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves its ability to selectively bind to specific proteins and enzymes involved in various cellular processes. DMPU has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for DMPU research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of DMPU involves the reaction of 3-(4-hydroxyphenyl)urea and 6-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Scientific Research Applications

DMPU has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, DMPU has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in cell proliferation. In inflammation research, DMPU has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. In neurodegenerative disease research, DMPU has been studied for its potential neuroprotective effects.

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-9-12(2)22(21-11)16-8-5-14(10-18-16)20-17(24)19-13-3-6-15(23)7-4-13/h3-10,23H,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGOKMOFCYHWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)NC3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea

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